[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate

LC-MS/MS Internal Standard Metabolomics

Accurate LC-MS/MS quantification of endogenous 2'-deoxyadenosine demands a distinct isotope-labeled internal standard; unlabeled or mislabeled isotopologues cause signal overlap and quantification errors. [1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate delivers a unique +5 Da mass shift with 99 atom% 13C enrichment in the ribose ring. • Corrects matrix effects and sample preparation losses for precise quantification • Validated for metabolic flux analysis, nucleotide metabolism, and cancer biology studies • Cost-effective alternative to fully 13C/15N-labeled nucleosides for tracer experiments Suitable for NMR structural biology and anti-HCV drug development applications.

Molecular Formula C10H15N5O4
Molecular Weight 274.22 g/mol
Cat. No. B13817816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate
Molecular FormulaC10H15N5O4
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O
InChIInChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i1+1,2+1,5+1,6+1,7+1;
InChIKeyWZJWHIMNXWKNTO-BNCOBNAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate


[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate is a stable isotope-labeled (SIL) deoxyribonucleoside, where five carbon-12 atoms in the ribose sugar moiety are replaced with non-radioactive carbon-13 atoms . This compound is categorized as a nucleoside building block and is specifically designed as an internal standard for mass spectrometry (MS) and a tracer for nuclear magnetic resonance (NMR) studies . It serves as a labeled analogue of the endogenous nucleoside 2'-deoxyadenosine monohydrate, facilitating its precise quantification in complex biological matrices such as cellular extracts and metabolic flux samples [1].

Why Alternatives Fail: [1',2',3',4',5'-13C5]2'-Deoxyadenosine


Substituting this specific 13C5-labeled compound with unlabeled 2'-deoxyadenosine monohydrate or even other labeled isotopologues (e.g., 13C10, 15N5, or deuterated forms) compromises the integrity of quantitative analytical workflows [1]. Unlabeled compounds are indistinguishable from the endogenous analyte, rendering them useless as internal standards. While other labeled variants exist, the distinct +5 Da mass shift from the uniformly 13C5-labeled ribose ring provides a unique and easily resolvable signature in mass spectrometry [2]. This specific labeling pattern is also crucial for NMR applications, where the 13C enrichment in the sugar moiety yields strong, well-resolved signals that are essential for structural and dynamic studies of nucleosides and nucleic acids [3]. The use of an incorrect isotopologue can lead to signal overlap, isotopic interference, or suboptimal NMR sensitivity, ultimately resulting in inaccurate quantification or structural misassignment [4].

Quantitative Differentiation: [1',2',3',4',5'-13C5]2'-Deoxyadenosine


13C5 vs. Unlabeled: Mass Shift for MS Quantitation

The [1',2',3',4',5'-13C5]2'-deoxyadenosine monohydrate exhibits a specific mass shift of +5 Da relative to its unlabeled counterpart (2'-deoxyadenosine monohydrate) due to the five 13C atoms . This mass difference is critical for its use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS), allowing for the clear distinction between the IS and the endogenous analyte. The +5 Da shift is sufficient to avoid the natural isotopic envelope of the unlabeled molecule, ensuring no cross-interference .

LC-MS/MS Internal Standard Metabolomics Quantitative Analysis

13C5 vs. 13C10/15N5: Cost-Effective Sugar-Specific Tracing

Unlike the [13C10,15N5]2'-deoxyadenosine monohydrate isotopologue, which labels the entire nucleoside, the [1',2',3',4',5'-13C5] version specifically labels only the deoxyribose sugar moiety. This targeted labeling is both analytically advantageous and more cost-effective . The +5 Da mass shift is sufficient for MS-based quantitation without the need for the more expensive and complex 13C10/15N5 analogue . Furthermore, the 13C enrichment is specifically positioned in the sugar ring (13C5), which provides strong, well-resolved NMR signals for studies focused on sugar conformation and dynamics, such as those involving deoxycytidine kinase (dCK) binding [1].

Metabolic Tracing Nucleotide Metabolism NMR Spectroscopy Cost-Effectiveness

NMR Signal Enhancement vs. Natural Abundance

The compound is reported to have a 99% 13C enrichment (99 atom % 13C) for the five labeled positions, compared to the natural abundance of ~1.1% for 13C [1]. This high isotopic purity dramatically enhances NMR signal intensity, enabling sophisticated structural studies that would be impossible with unlabeled material. For instance, this high enrichment allows for the characterization of enzyme-nucleoside complexes, as demonstrated in studies of deoxycytidine kinase (dCK) where the 13C5 labeling in the sugar moiety provided the necessary sensitivity and resolution for detailed conformational analysis [2].

Biomolecular NMR Structural Biology Nucleic Acid Dynamics

Validated Purity vs. Unlabeled Analytical Standards

Vendor specifications for [1',2',3',4',5'-13C5]2'-deoxyadenosine monohydrate consistently report a chemical purity of ≥95% to 98% . While this is comparable to high-quality unlabeled 2'-deoxyadenosine analytical standards, the critical distinction lies in the verification of isotopic enrichment and purity specific to this isotopologue. The combination of high chemical purity and high isotopic enrichment ensures that the compound meets the stringent requirements for reliable quantitative and structural studies, preventing the confounding effects of impurities that could interfere with MS or NMR detection [1].

Quality Control Reference Standard Analytical Chemistry

Applications of [1',2',3',4',5'-13C5]2'-Deoxyadenosine


LC-MS/MS Internal Standard for dATP Metabolite Analysis

Procure this compound as an internal standard for the accurate and precise quantification of endogenous 2'-deoxyadenosine and its phosphorylated metabolites (e.g., dATP) in cellular extracts, tissue homogenates, or biological fluids using LC-MS/MS. Its distinct +5 Da mass shift from the analyte ensures reliable quantification by correcting for matrix effects and sample preparation losses, a capability that unlabeled compounds or structurally similar analogs cannot provide with the same accuracy [1]. This application is fundamental in studies of nucleotide metabolism, DNA synthesis, and cancer biology.

13C Tracer for NMR Studies of Nucleic Acid-Enzyme Interactions

Utilize the high 13C enrichment (99 atom %) in the ribose moiety [2] as a specific probe in advanced biomolecular NMR experiments. The compound's strong and well-resolved NMR signals, as demonstrated in studies of nucleoside kinase complexes [3], are essential for determining sugar pucker conformation, mapping ligand binding sites, and characterizing the dynamics of nucleosides within enzyme active sites or oligonucleotides. This application is central to structural biology and drug discovery efforts targeting nucleotide metabolism.

Metabolic Flux Analysis of Nucleotide Synthesis Pathways

Apply the compound as a tracer to investigate the contribution of the salvage pathway to cellular dATP pools. By supplementing cell culture media with [1',2',3',4',5'-13C5]2'-deoxyadenosine monohydrate and subsequently analyzing the resulting labeled nucleotide pools by LC-MS, researchers can directly measure the flux through this pathway . This targeted labeling strategy, which is more cost-effective than using fully 13C/15N-labeled nucleosides, enables quantitative metabolic studies crucial for understanding diseases like cancer and for developing antiviral therapies .

Synthesis of Labeled 5'-Modified Anti-HCV Agents

Employ the compound as a key starting material in the chemical synthesis of 5'-modified 2'-deoxyadenosine analogues labeled with 13C5. These labeled analogues serve as crucial tools in the development and mechanism-of-action studies of novel antiviral agents targeting the hepatitis C virus . The 13C5 label is retained through the synthetic process, allowing for the creation of a labeled drug candidate for use in early-stage pharmacokinetic and target engagement studies without resorting to radioactive labeling .

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